1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-chloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3OS/c17-13-5-7-15(8-6-13)22-10-2-9-21-14-4-1-3-12(11-14)16(18,19)20/h1,3-8,11H,2,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQUPRCHGOFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCSC2=CC=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Chloropropoxy)-3-(trifluoromethyl)benzene
Step 1: Alkylation of 3-(Trifluoromethyl)phenol
3-(Trifluoromethyl)phenol reacts with 1-bromo-3-chloropropane under basic conditions (K~2~CO~3~ or Cs~2~CO~3~) in polar aprotic solvents like DMF or DMSO. The reaction proceeds via an S~N~2 mechanism, yielding 1-(3-chloropropoxy)-3-(trifluoromethyl)benzene.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Base | Cs~2~CO~3~ (2.5 equiv) |
| Temperature | 80–100°C |
| Time | 12–24 h |
| Yield | 68–75% |
Thioether Formation with 4-Chlorothiophenol
Step 2: Displacement of Chloride
The chloride intermediate undergoes nucleophilic substitution with 4-chlorothiophenol in the presence of CuI (5 mol%) and Cs~2~CO~3~ (2.0 equiv) in DMSO at 90°C. This copper-catalyzed method suppresses disulfide byproduct formation.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuI (0.1 equiv) |
| Base | Cs~2~CO~3~ (3.0 equiv) |
| Solvent | DMSO |
| Temperature | 90°C |
| Time | 18–36 h |
| Yield | 70–72% |
Sequential Mitsunobu-Thiol Coupling Strategy
Mitsunobu Ether Synthesis
Step 1: Ether Formation
3-(Trifluoromethyl)phenol reacts with 3-mercapto-1-propanol under Mitsunobu conditions (DIAD, PPh~3~) in THF. This step installs the propylthiol moiety while forming the ether linkage.
Key Data
| Parameter | Value |
|---|---|
| Reagents | DIAD (1.2 equiv), PPh~3~ (1.5 equiv) |
| Solvent | THF |
| Temperature | 0°C → RT |
| Time | 12 h |
| Yield | 82% |
Thioetherification with 4-Chlorobenzene Thiol
Step 2: Oxidative Coupling
The intermediate thiol is oxidized to a disulfide using I~2~ (0.5 equiv) in CH~2~Cl~2~, followed by coupling with 4-chlorothiophenol under reductive conditions (NaBH~4~).
Reaction Metrics
| Parameter | Value |
|---|---|
| Oxidizing Agent | I~2~ (0.5 equiv) |
| Reducing Agent | NaBH~4~ (2.0 equiv) |
| Solvent | CH~2~Cl~2~ |
| Temperature | RT |
| Yield | 65–70% |
Palladium-Catalyzed Direct Arylation
One-Pot C–O and C–S Bond Formation
Aryl bromide precursors undergo sequential palladium-catalyzed couplings:
- Ether Formation : 3-(Trifluoromethyl)phenyl bromide reacts with 3-bromopropanol using Pd(OAc)~2~/Xantphos.
- Thioether Coupling : The bromide intermediate couples with 4-chlorothiophenol via Pd-mediated C–S cross-coupling.
Catalytic System
| Component | Loading |
|---|---|
| Catalyst | Pd(OAc)~2~ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | K~3~PO~4~ (3.0 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 60–63% |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yields (70–72%), simple workup | Requires toxic CuI catalyst |
| Mitsunobu-Thiol | Avoids metal catalysts | Low atom economy (DIAD/PPh~3~) |
| Palladium Catalysis | One-pot synthesis | High cost of Pd reagents |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, derivatives similar to 1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. Studies report minimum inhibitory concentrations (MIC) as low as 0.78–3.125 μg/ml, highlighting the compound's potential as a therapeutic agent in treating bacterial infections .
Case Study: Antimicrobial Efficacy
A study on similar trifluoromethyl-substituted compounds demonstrated their ability to inhibit biofilm formation and exhibit bactericidal effects against stationary phase cells. This suggests that such compounds could be developed into effective treatments for persistent bacterial infections .
Synthesis of Functional Materials
This compound can serve as a precursor in synthesizing advanced materials. Its unique chemical structure allows for modifications that can lead to the development of new polymers or coatings with enhanced properties.
Potential Uses
- Coatings : The compound could be used to create coatings with improved chemical resistance.
- Polymer Additives : It may enhance the performance characteristics of polymers by improving thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, is known to influence the biological activity of the compound by affecting its binding affinity and stability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Transporters: Interaction with transport proteins can affect the distribution and excretion of the compound within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Linkages
- Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene): Replaces the sulfanyl group with an ether (phenoxy) linkage. The trifluoropropoxy chain enhances hydrophobicity and resistance to oxidative metabolism. Use: Insecticide (pesticide) with enhanced environmental stability .
- 2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide: Features a sulfide linkage (similar to the target’s sulfanyl group) but with dichlorophenyl and trifluoropropyl substituents. Use: Not explicitly stated, but sulfide groups are known to influence redox chemistry and metal coordination .
Halogenation Patterns
- 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone: Combines chloro and fluoro substituents on the aromatic ring, paired with a sulfanyl-linked isoquinoline group. Key Difference: Fluorine’s electronegativity may enhance binding affinity in biological systems compared to chlorine alone .
Methyl 2-(3-chlorophenyl)sulfonylacetate :
Physicochemical Properties
*Estimated LogP values based on substituent contributions.
Key Trends :
- Trifluoromethyl (-CF₃) : Increases hydrophobicity (↑LogP) and metabolic stability due to strong C-F bonds.
- Sulfanyl vs. Sulfonyl : Sulfanyl groups enhance lipophilicity and may participate in hydrophobic interactions, while sulfonyl groups improve solubility but reduce bioavailability.
Biological Activity
1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene, also known as a thiophenol derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its functional groups: a chlorophenyl group, a sulfanyl linkage, and a trifluoromethyl substituent. This structure is significant for its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit antimicrobial , anti-inflammatory , and antitumor activities. The presence of the chlorophenyl and trifluoromethyl groups enhances lipophilicity, which may improve membrane permeability and bioactivity.
Antimicrobial Activity
Studies have shown that thiophenol derivatives can inhibit various bacterial strains. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for use in antibacterial formulations .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit pro-inflammatory cytokines. In vitro assays revealed that these compounds can reduce the secretion of TNF-alpha and IL-6 in macrophages, suggesting a pathway for treating inflammatory diseases .
Antitumor Activity
Recent studies have focused on the antitumor potential of thiophenol derivatives. One study reported that a structurally similar compound induced apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity . This suggests that this compound may share similar mechanisms.
Case Study 1: Antimicrobial Testing
A series of antimicrobial tests were conducted using agar diffusion methods where various concentrations of the compound were applied against different bacterial strains. The results indicated a dose-dependent inhibition with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL for E. coli and S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Case Study 2: Anti-inflammatory Assays
In a recent in vitro study, the compound was tested on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in nitric oxide production at concentrations above 25 µM, indicating its potential as an anti-inflammatory agent.
| Concentration (µM) | Nitric Oxide Production (% Inhibition) |
|---|---|
| 0 | 0 |
| 25 | 30 |
| 50 | 60 |
| 100 | 80 |
Q & A
Q. What are the key steps in synthesizing 1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?
The synthesis involves forming the propoxy linkage between the 4-chlorophenylsulfanyl group and the trifluoromethyl-substituted benzene ring. A nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF) is typical for ether bond formation. Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR : ¹H NMR identifies protons on the aromatic rings (δ 6.8–7.5 ppm) and the propoxy chain (δ 3.5–4.2 ppm for CH₂ groups). ¹³C NMR confirms the trifluoromethyl (CF₃) carbon (δ ~125 ppm, quartet due to ¹JCF coupling) and the sulfanyl (S–C) linkage.
- IR : Stretching vibrations for C–F (1100–1200 cm⁻¹) and C–S (600–700 cm⁻¹) bonds validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How should researchers select purification techniques for this compound?
After synthesis, use a combination of liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted starting materials, followed by column chromatography (silica gel, ethyl acetate/hexane). For crystalline forms, recrystallization in ethanol or acetonitrile enhances purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What experimental designs are effective for studying the environmental fate of this compound?
Adopt a tiered approach:
- Laboratory Studies : Assess hydrolysis (pH 5–9, 25–50°C), photolysis (UV light exposure), and biodegradation (OECD 301B test).
- Field Studies : Monitor soil/water matrices for transformation products using LC-MS/MS.
- Modeling : Apply QSAR models to predict partition coefficients (log P) and persistence (e.g., EPI Suite™). Reference frameworks from long-term environmental projects like INCHEMBIOL .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in agrochemical applications?
- Core Modifications : Vary the sulfanyl chain length (e.g., replacing propoxy with ethoxy) or substituents (e.g., replacing Cl with F on the phenyl ring).
- Bioassay Testing : Evaluate herbicidal/insecticidal activity in vitro (enzyme inhibition assays) and in vivo (model organisms).
- Computational Analysis : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., acetolactate synthase). Compare with analogs like N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide for SAR trends .
Q. What computational methods are suitable for predicting the reactivity of the trifluoromethyl and chlorophenyl groups?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron-withdrawing effects of CF₃ and Cl on aromatic ring electrophilicity.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability.
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Meta-Analysis : Systematically compare studies for variables like assay protocols (e.g., cell lines, exposure times).
- Dose-Response Validation : Replicate experiments under controlled conditions (e.g., ISO 10993-5 for cytotoxicity).
- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects. Reference methodologies from antioxidant capacity studies in phenolic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
